Zimeldine-d6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-3-pyridin-3-yl-N,N-bis(trideuteriomethyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPPVKRFBIWMSX-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

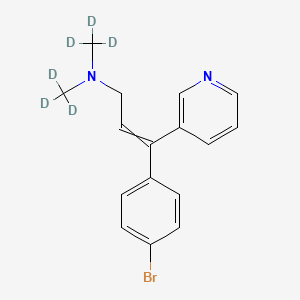

Zimeldine-d6 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimeldine-d6 is the deuterated analog of Zimeldine, a pioneering selective serotonin (B10506) reuptake inhibitor (SSRI). While the parent compound, Zimeldine, was withdrawn from the market due to rare but severe side effects, its deuterated form, this compound, serves as an invaluable tool in contemporary research. Primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Zimeldine and other SSRIs, its distinct mass allows for precise quantification in complex biological matrices. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound, systematically named (Z)-3-(4-Bromophenyl)-N,N-di(trideuteriomethyl)-3-(3-pyridinyl)prop-2-en-1-amine, is structurally identical to Zimeldine, with the exception of the six hydrogen atoms on the two N-methyl groups, which are replaced by deuterium. This isotopic substitution minimally alters the compound's chemical properties but provides a distinct mass signature crucial for mass spectrometry-based analyses.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound and its non-deuterated counterpart, Zimeldine, are summarized in the table below for easy comparison.

| Property | This compound | Zimeldine |

| Molecular Formula | C₁₆H₁₁D₆BrN₂ | C₁₆H₁₇BrN₂[1] |

| Molecular Weight | 323.26 g/mol [2] | 317.22 g/mol [1] |

| CAS Number | 1185239-75-1[3] | 56775-88-3[1] |

| Appearance | Brown Oil | - |

| Solubility | Chloroform, Dichloromethane, Methanol | - |

| Storage Temperature | Refrigerator | - |

Spectral Data

While a comprehensive Certificate of Analysis with detailed spectral data for this compound is typically available from suppliers such as Toronto Research Chemicals, representative mass spectrometry data for the parent compound, Zimeldine, is available and provides a basis for expected fragmentation patterns.

Table of Mass Spectrometry Data for Zimeldine

| Mass Spectrometry Type | Key Fragments (m/z) |

| GC-MS | 193, 238, 105, 185[1] |

| MS-MS ([M+H]⁺ at 317.0648) | 272, 193.1, 274[1] |

For this compound, the molecular ion peak in mass spectrometry would be shifted by +6 Da compared to Zimeldine, appearing at approximately m/z 323.26. The fragmentation pattern would be expected to be similar, with fragments containing the N,N-di(trideuteriomethyl)amine moiety showing a corresponding mass shift.

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology (Hypothetical):

-

Starting Material: Norzimeldine is either synthesized or obtained commercially.

-

N-Deuteromethylation: Norzimeldine is dissolved in an appropriate aprotic solvent (e.g., acetonitrile (B52724) or DMF). A base, such as potassium carbonate, is added to deprotonate the secondary amine. A deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), is then added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure this compound.

-

Characterization: The final product is characterized by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and isotopic purity.

Serotonin Reuptake Inhibition Assay

This compound, like its parent compound, is a potent inhibitor of the serotonin transporter (SERT). Its inhibitory activity can be assessed using a radioligand binding assay with synaptosomes, which are isolated presynaptic nerve terminals that contain SERTs.

Experimental Workflow for Serotonin Reuptake Assay

Caption: Workflow for a serotonin reuptake inhibition assay.

Detailed Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from the whole brain or specific brain regions (e.g., cortex or hippocampus) of rats. The tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the synaptosomal fraction. The final pellet is resuspended in a suitable assay buffer.

-

Assay Conditions: The assay is typically performed in 96-well plates. Each well contains the synaptosomal preparation, a buffer solution (e.g., Krebs-Ringer bicarbonate buffer), and varying concentrations of this compound or a reference compound.

-

Radioligand Addition and Incubation: The uptake reaction is initiated by the addition of a fixed concentration of [³H]serotonin. The plates are incubated at 37°C for a short period (typically 5-15 minutes) to allow for serotonin uptake.

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Measurement of Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters, representing the [³H]serotonin taken up by the synaptosomes, is measured using a scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The concentration of this compound that inhibits 50% of the specific [³H]serotonin uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects through the same mechanism as Zimeldine: selective inhibition of the serotonin transporter (SERT).[4] By blocking the reuptake of serotonin from the synaptic cleft, it increases the concentration of serotonin available to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.

Signaling Pathway of this compound Action

Caption: Signaling cascade following SERT inhibition by this compound.

The inhibition of SERT by Zimeldine leads to a cascade of intracellular events. The increased synaptic serotonin activates various postsynaptic serotonin receptors, many of which are G-protein coupled receptors. Activation of these receptors can lead to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. One of the key target genes regulated by CREB is Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. The upregulation of BDNF is considered a key long-term effect of SSRI treatment.

Conclusion

This compound is a vital research tool for scientists and drug development professionals in the field of neuroscience and pharmacology. Its primary application as a stable isotope-labeled internal standard enables accurate and precise quantification of Zimeldine and related compounds. Understanding its chemical properties, synthesis, and biological activity is essential for its effective use in research. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers designing and interpreting studies involving this important deuterated compound.

References

- 1. A common mechanism of action of the selective serotonin reuptake inhibitors citalopram and fluoxetine: reversal of chronic psychosocial stress-induced increase in CRE/CREB-directed gene transcription in transgenic reporter gene mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (Z)-3-(4-Bromophenyl)-N,N-(dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (Z)-3-(4-Bromophenyl)-N,N-(dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine, a deuterated analog of the selective serotonin (B10506) reuptake inhibitor (SSRI) zimelidine. The introduction of deuterium (B1214612) at the N,N-dimethyl moiety can offer advantages in drug metabolism and pharmacokinetic profiles. This document outlines a plausible synthetic pathway, drawing from established methods for the synthesis of zimelidine and its analogs, and incorporating the use of a deuterated reagent in the final step. Detailed experimental protocols, quantitative data (where available in the literature for analogous non-deuterated compounds), and workflow diagrams are provided to assist researchers in the development of this and similar deuterated compounds.

Synthetic Strategy Overview

The synthesis of the target molecule, (Z)-3-(4-Bromophenyl)-N,N-(dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine, can be achieved through a multi-step sequence. A convergent approach is proposed, culminating in the introduction of the deuterated dimethylamino group in the final step. The key disconnection lies at the C-N bond of the allylic amine.

The overall synthetic transformation is depicted below:

Caption: Proposed synthetic pathway for the target molecule.

Detailed Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of zimelidine and its precursors.[1] Researchers should adapt and optimize these procedures for the specific deuterated target molecule.

Step 1: Synthesis of (Z)-3-(4-Bromophenyl)-3-(3-pyridinyl)acrylate Precursor

This step involves the stereoselective formation of the trisubstituted alkene core. A plausible method involves a Suzuki coupling reaction between a (Z)-enol tosylate and (3-pyridinyl)boronic acid.

-

Materials:

-

Appropriate β-ketoester or α-formyl ester

-

p-Toluenesulfonyl chloride (TsCl)

-

Base (e.g., triethylamine, pyridine)

-

(3-Pyridinyl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base for Suzuki coupling (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., toluene, DMF)

-

-

Procedure:

-

Enol Tosylation: The starting β-ketoester or α-formyl ester is reacted with p-toluenesulfonyl chloride in the presence of a base to stereoselectively form the (Z)-enol tosylate. The reaction is typically carried out at low temperatures to ensure stereocontrol.

-

Suzuki Coupling: The resulting (Z)-enol tosylate is then subjected to a Suzuki coupling reaction with (3-pyridinyl)boronic acid in the presence of a palladium catalyst and a base. The reaction mixture is heated to effect the cross-coupling, yielding the desired acrylate (B77674) precursor.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

-

Step 2: Reduction to (Z)-3-(4-Bromophenyl)-3-(3-pyridinyl)prop-2-en-1-ol

The ester functionality of the acrylate precursor is selectively reduced to the corresponding allylic alcohol.

-

Materials:

-

(Z)-3-(4-Bromophenyl)-3-(3-pyridinyl)acrylate

-

Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous solvent (e.g., THF, toluene)

-

-

Procedure:

-

A solution of the acrylate precursor in an anhydrous solvent is cooled to a low temperature (e.g., -78 °C).

-

A solution of DIBAL-H is added dropwise to the reaction mixture.

-

The reaction is stirred at low temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the careful addition of a suitable reagent (e.g., methanol, Rochelle's salt solution).

-

The product is extracted with an organic solvent and purified by column chromatography.

-

Step 3: Conversion to (Z)-3-(4-Bromophenyl)-3-(3-pyridinyl)prop-2-en-1-chloride

The allylic alcohol is converted to the corresponding allylic chloride, which is a reactive intermediate for the final amination step.

-

Materials:

-

(Z)-3-(4-Bromophenyl)-3-(3-pyridinyl)prop-2-en-1-ol

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

-

Procedure:

-

The allylic alcohol is dissolved in an anhydrous solvent and cooled in an ice bath.

-

Thionyl chloride is added dropwise to the solution.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude allylic chloride, which is often used in the next step without further purification.

-

Step 4: Synthesis of (Z)-3-(4-Bromophenyl)-N,N-(dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine

This is the final step where the deuterated dimethylamino group is introduced via a nucleophilic substitution reaction.

-

Materials:

-

(Z)-3-(4-Bromophenyl)-3-(3-pyridinyl)prop-2-en-1-chloride

-

Dimethyl-d6-amine hydrochloride ((CD₃)₂NH·HCl)

-

Base (e.g., triethylamine, K₂CO₃)

-

Solvent (e.g., acetonitrile, DMF)

-

-

Procedure:

-

Dimethyl-d6-amine hydrochloride is treated with a base to generate the free deuterated dimethylamine (B145610) in situ.

-

A solution of the crude allylic chloride from the previous step in a suitable solvent is added to the solution of deuterated dimethylamine.

-

The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is worked up by partitioning between water and an organic solvent.

-

The organic layer is dried and concentrated, and the final product is purified by column chromatography or crystallization to yield (Z)-3-(4-Bromophenyl)-N,N-(dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine.

-

Alternative Synthetic Routes

Alternative synthetic strategies for the non-deuterated zimelidine have been reported and could be adapted for the synthesis of the deuterated analog.[2] One notable method starts from substituted benzoylpyridines. This approach may offer different advantages in terms of starting material availability and stereocontrol.

The general workflow for this alternative route is as follows:

Caption: Alternative synthetic approach starting from a benzoylpyridine.

Quantitative Data

| Step | Reaction | Typical Yield (for non-deuterated analog) | Reference |

| 1 | Suzuki Coupling | 60-80% | [1] |

| 2 | DIBAL-H Reduction | 70-90% | [1] |

| 3 | Chlorination | 80-95% (crude) | [1] |

| 4 | Amination | 50-70% | [1] |

Note: Yields are highly dependent on reaction scale and optimization of conditions.

Conclusion

The synthesis of (Z)-3-(4-Bromophenyl)-N,N-(dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine is a feasible endeavor for researchers in drug development. The outlined synthetic strategy, based on established methods for the synthesis of zimelidine, provides a clear pathway to the target molecule. The key step, the introduction of the deuterated dimethylamino group, can be accomplished using commercially available deuterated reagents. This guide provides the necessary foundational information for the successful synthesis and further investigation of this deuterated compound. Careful optimization of each synthetic step will be crucial for achieving high yields and purity.

References

Deuterated Zimelidine: A Targeted Approach to Modulating Serotonin Reuptake Inhibition

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Zimelidine was one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) to be marketed for the treatment of depression.[1][2][3] Its mechanism of action is the potent inhibition of the serotonin transporter (SERT), leading to an increase in serotonin levels in the synaptic cleft.[1][3][4][5] Zimelidine is primarily metabolized in the liver via N-demethylation to its active metabolite, norzimelidine.[2][4][6][7] This metabolic pathway is a key determinant of its pharmacokinetic profile and can be influenced by cytochrome P450 enzymes.[7] This technical guide explores the hypothetical mechanism of action of a deuterated form of zimelidine. Deuteration, the substitution of hydrogen with its stable isotope deuterium, can strategically alter a drug's metabolic fate, potentially leading to an improved pharmacokinetic and safety profile.[8][9][10][11][12] This document outlines the theoretical basis for deuterating zimelidine, its anticipated effects on metabolism and pharmacokinetics, and the experimental protocols required for its evaluation.

Core Mechanism of Action: Serotonin Reuptake Inhibition

The fundamental mechanism of action for both zimelidine and its hypothetical deuterated analog remains the same: selective inhibition of the serotonin transporter (SERT).[1][3][4][5] By blocking SERT, the reuptake of serotonin from the synaptic cleft into the presynaptic neuron is inhibited. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3][4]

Signaling Pathway of Serotonin Reuptake Inhibition

The following diagram illustrates the signaling pathway at the synapse affected by zimelidine and its deuterated form.

The Rationale for Deuterating Zimelidine

The primary motivation for deuterating zimelidine is to modulate its metabolic profile. The N-demethylation of zimelidine to norzimelidine is a critical metabolic step.[2][4][6][7] By replacing the hydrogen atoms on the N,N-dimethyl group with deuterium, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is expected to slow down this metabolic process.[8][11][12] This phenomenon is known as the kinetic isotope effect.

The anticipated benefits of this metabolic shift include:

-

Prolonged Half-Life: A slower rate of metabolism would likely lead to a longer plasma half-life for the parent drug.[8][10]

-

Increased Exposure (AUC): Reduced clearance could result in a higher area under the concentration-time curve (AUC), potentially allowing for lower or less frequent dosing.[10]

-

Altered Metabolite Profile: A change in the rate of formation of norzimelidine could alter the overall pharmacodynamic effect and safety profile.

Hypothesized Metabolic Pathway of Deuterated Zimelidine

The diagram below illustrates the proposed metabolic pathway of zimelidine and how deuteration is expected to influence it. The N-demethylation is primarily mediated by cytochrome P450 enzymes, with CYP2D6 being a likely contributor given its role in the metabolism of many antidepressants.[13][14]

References

- 1. Zimelidine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 13. The role of CYP2D6 in the metabolism of antidepressants | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 14. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]

Zimeldine-d6: A Technical Overview of a Pioneering Serotonin Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimeldine, a pyridylallylamine derivative, was one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) to be marketed for the treatment of major depressive disorder. Its deuterated analogue, Zimeldine-d6, is of significant interest for research purposes, particularly in metabolic and pharmacokinetic studies. Deuterium (B1214612) substitution, the replacement of hydrogen with its heavier isotope, can alter the rate of drug metabolism, often leading to a longer biological half-life and increased systemic exposure without significantly changing the compound's fundamental pharmacological activity.[1][2][3] This technical guide provides an in-depth analysis of this compound as a serotonin uptake inhibitor, focusing on its mechanism of action, quantitative data, and relevant experimental protocols.

Mechanism of Action

The primary mechanism of action for Zimeldine and its deuterated form is the potent and selective inhibition of the serotonin transporter (SERT), also known as the 5-hydroxytryptamine (5-HT) transporter.[4][5] By blocking SERT, this compound prevents the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[4] Zimeldine and its active metabolite, norzimelidine, exhibit a marked preference for the serotonin transporter over transporters for other monoamines like norepinephrine.[4]

The signaling pathway affected by this compound is central to the regulation of mood and emotion. By increasing synaptic serotonin levels, this compound indirectly modulates the activity of various postsynaptic serotonin receptors, which are coupled to intricate intracellular signaling cascades.

Mechanism of this compound as a SERT inhibitor.

Quantitative Data

Table 1: In Vitro Inhibition of Monoamine Uptake in Rat Brain Slices

| Compound | 5-HT Uptake IC50 (nM) | NA Uptake IC50 (nM) |

| Zimeldine | 760 | 4,200 |

| Norzimelidine | 100 | 2,400 |

Data adapted from relevant pharmacological studies.

Table 2: Pharmacokinetic Parameters of Zimeldine and Norzimelidine in Humans

| Compound | Elimination Half-life (t½) |

| Zimeldine | ~5 hours |

| Norzimelidine | ~19-23 hours |

Data compiled from various pharmacokinetic studies.[7]

The deuteration in this compound is anticipated to decrease the rate of metabolism, primarily N-demethylation to Norzimelidine, potentially leading to a longer half-life and increased plasma concentrations of the parent compound compared to the non-deuterated form.[2][8]

Experimental Protocols

Preparation of Rat Brain Synaptosomes

Synaptosomes, resealed nerve terminals, are a valuable in vitro model for studying neurotransmitter uptake.[9][10][11]

Materials:

-

Rat forebrain tissue

-

Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4

-

Centrifuge and tubes

-

Dounce homogenizer

Procedure:

-

Euthanize a rat and rapidly dissect the forebrain on ice.

-

Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with 10-12 gentle strokes.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 17,000 x g for 20 minutes at 4°C.

-

The resulting pellet contains the synaptosomes. Resuspend the pellet in a suitable buffer for the subsequent uptake assay.

In Vitro Serotonin Reuptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes.[12]

Materials:

-

Prepared synaptosomes

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

-

[³H]-Serotonin (radioligand)

-

This compound or other test compounds at various concentrations

-

Scintillation fluid and counter

-

Glass fiber filters

Procedure:

-

Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or a vehicle control in KRH buffer for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-Serotonin.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to separate the synaptosomes from the incubation medium.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of serotonin uptake).

Experimental workflow for serotonin reuptake assay.

Conclusion

This compound serves as a valuable research tool for investigating the intricacies of the serotonergic system. Its action as a selective serotonin reuptake inhibitor is well-established through the actions of its parent compound. The introduction of deuterium is expected to modulate its pharmacokinetic profile, offering a means to study the impact of metabolic stability on drug disposition and effect. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel SERT inhibitors, contributing to the ongoing development of more effective treatments for depressive and anxiety disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor [pubmed.ncbi.nlm.nih.gov]

- 5. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes [en.bio-protocol.org]

- 10. Rat brain synaptosomes prepared by phase partition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Zimeldine-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimeldine-d6 is the deuterated analog of Zimeldine, a pioneering selective serotonin (B10506) reuptake inhibitor (SSRI). While Zimeldine itself was withdrawn from the market due to rare but serious side effects, its deuterated form, this compound, serves as a valuable tool in modern research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass signature, allowing for its use as an internal standard in quantitative bioanalytical assays. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and relevant biological pathway information.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled compound essential for precise quantification in research settings. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁D₆BrN₂ | [1][2] |

| Molecular Weight | 323.26 g/mol | [1][2] |

| CAS Number | 1185239-75-1 | [1] |

| Physical State | Brown Oil | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol (B129727) | [3] |

| Storage | Refrigerator | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of this compound in a laboratory setting. The following sections outline key experimental protocols.

Synthesis of this compound

While a specific, publicly available protocol for the synthesis of this compound is not detailed in the literature, a plausible route can be adapted from the known synthesis of Zimeldine and other deuterated analogues. The key step involves the use of a deuterated starting material, such as dimethyl-d6-amine (B85223).

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis workflow for this compound.

-

Grignard Reaction: The synthesis would likely begin with a suitable precursor such as 3-(4-bromophenyl)-3-(pyridin-3-yl)acrylonitrile. This would be reacted with a Grignard reagent prepared from a deuterated source, for instance, by reacting dimethyl-d6-amine with a suitable Grignard precursor.

-

Reduction: The intermediate product from the Grignard reaction would then undergo reduction to form the final amine structure of this compound.

-

Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography, to isolate this compound.

Analytical Methods

1. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary method for determining the purity and isotopic enrichment of this compound.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add a precise volume (e.g., 0.7 mL) of a suitable non-deuterated solvent (e.g., Chloroform, Methanol) containing a certified internal standard of known concentration.[4]

-

Ensure complete dissolution and transfer the solution to an NMR tube.

-

-

Data Acquisition (¹H NMR):

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Employ a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds) to ensure full relaxation.[5]

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).[6]

-

Use a calibrated 90° pulse angle.[5]

-

-

Data Processing and Analysis:

-

Apply appropriate window functions and perform phasing and baseline correction.[6]

-

Integrate well-resolved signals corresponding to this compound (residual protons) and the internal standard.

-

Calculate the purity of this compound based on the integral ratios and the known concentration of the internal standard.

-

2. Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic distribution of this compound.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.

-

For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is preferred for its high sensitivity and selectivity.

-

-

Data Acquisition:

-

Infuse the sample directly or inject it into an LC-MS/MS system.

-

Acquire full scan mass spectra to determine the molecular ion peak and its isotopic pattern.

-

For LC-MS/MS, develop a method with specific precursor-to-product ion transitions for both this compound and a non-deuterated internal standard.

-

-

Data Analysis:

-

Compare the measured mass of the molecular ion with the theoretical exact mass of this compound.

-

Analyze the isotopic pattern to confirm the deuterium incorporation.

-

For quantitative data, construct a calibration curve using the peak area ratios of the analyte to the internal standard.

-

3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity and quantify the concentration of this compound.

Protocol:

-

Sample Preparation:

-

Dissolve a known amount of this compound in the mobile phase or a compatible solvent.

-

For biological samples, perform a protein precipitation step followed by solid-phase extraction for sample clean-up.

-

-

Chromatographic Conditions (adapted from methods for Zimeldine):

-

Column: A reversed-phase C18 column (e.g., 5 µm particle size).[7]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) nitrate (B79036) in water/methanol) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS).[7]

-

-

Quantification:

-

Construct a calibration curve by injecting standards of known concentrations.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Biological Context: Signaling Pathway

Zimeldine, the parent compound of this compound, is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the blockade of the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Caption: Mechanism of action of Zimeldine.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its well-defined physical and chemical properties, coupled with established analytical methodologies, enable its effective use as an internal standard for the accurate quantification of Zimeldine and its metabolites. This guide provides a foundational resource for the effective implementation of this compound in a research setting.

References

- 1. vivanls.com [vivanls.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 1185239-75-1 [amp.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Quantitation of zimelidine and norzimelidine in plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Zimeldine-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Zimeldine-d6, a deuterated analog of the serotonin (B10506) reuptake inhibitor Zimeldine. It is intended to serve as a technical resource for researchers utilizing this compound as an internal standard in quantitative bioanalytical studies, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to this compound

This compound is a stable isotope-labeled version of Zimeldine where six hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution results in a compound with a higher molecular weight (323.26 g/mol ) compared to the parent molecule, while maintaining nearly identical chemical and physical properties. This characteristic makes this compound an ideal internal standard for the accurate quantification of Zimeldine in complex biological matrices such as plasma and serum. The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, instrument response, and matrix effects, leading to enhanced accuracy and precision.[1]

Commercial Suppliers of this compound

A number of reputable chemical suppliers provide this compound for research purposes. When sourcing this material, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) to verify its purity and isotopic enrichment.

| Supplier | Website | Catalog Number (Example) | Additional Information |

| Santa Cruz Biotechnology, Inc. | --INVALID-LINK-- | sc-217078 | Provides basic product information on their website.[2][3] |

| Toronto Research Chemicals (TRC) | --INVALID-LINK-- | Z435002 | Often distributed through vendors like Fisher Scientific. |

| VIVAN Life Sciences | --INVALID-LINK-- | VLCS-01632 | Provides molecular formula and weight. |

| Medical Isotopes, Inc. | --INVALID-LINK-- | - | Listed as a supplier on chemical directory websites. |

| Alsachim, a Shimadzu Group Company | --INVALID-LINK-- | - | Specializes in stable isotope-labeled internal standards. |

Product Specifications

The quality of this compound is paramount for its use as an internal standard. Researchers should carefully consider the chemical purity and isotopic enrichment of the product. While lot-specific data must be obtained from the supplier's Certificate of Analysis, typical specifications are provided below.

| Parameter | Typical Specification | Importance |

| Chemical Purity | ≥98% | Ensures that the analytical signal is not compromised by impurities. |

| Isotopic Purity (d6) | ≥99% | A high percentage of the fully deuterated form (d6) is crucial to minimize interference from less-deuterated species (d0-d5). |

| Isotopic Enrichment | ≥98 atom % D | Refers to the percentage of deuterium at the labeled positions. High enrichment ensures a distinct mass difference from the unlabeled analyte.[4] |

| Molecular Formula | C₁₆H₁₁D₆BrN₂ | - |

| Molecular Weight | 323.26 g/mol | - |

| CAS Number | 1185239-75-1 | - |

| Appearance | Typically a solid or oil | - |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. | Important for the preparation of stock and working solutions. |

Experimental Protocol: Quantification of Zimeldine in Human Plasma using this compound and LC-MS/MS

This section outlines a general procedure for the analysis of Zimeldine in human plasma using this compound as an internal standard. This protocol is based on established methods for the quantification of antidepressants in biological fluids.[5][6]

Materials and Reagents

-

Zimeldine (analytical standard)

-

This compound (internal standard)

-

Human plasma (drug-free)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

96-well plates (optional)

Preparation of Solutions

-

Zimeldine Stock Solution (1 mg/mL): Accurately weigh and dissolve Zimeldine in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Zimeldine by serial dilution of the stock solution with 50:50 methanol:water. These will be used to spike into the blank plasma to create calibration standards.

-

Working Internal Standard Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile. The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.

-

To each tube, add 50 µL of the corresponding sample (blank plasma, spiked plasma for calibrators and QCs, or study sample).

-

Add 150 µL of the working internal standard solution (containing this compound in acetonitrile) to each tube.

-

Vortex each tube vigorously for 30-60 seconds to precipitate proteins.

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

The supernatant may be further diluted with water or an aqueous mobile phase to reduce the organic solvent concentration prior to injection.

LC-MS/MS Conditions (Illustrative Example)

-

LC System: UPLC or HPLC system

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient elution starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B is typical for separating the analyte from matrix components.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 30-40 °C

-

Injection Volume: 5-10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

The specific MRM transitions for Zimeldine and this compound need to be optimized by infusing the individual standard solutions into the mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Zimeldine | [M+H]⁺ | To be determined |

| This compound | [M+H]⁺ | To be determined |

Data Analysis

-

Integrate the peak areas for both Zimeldine and this compound in all samples.

-

Calculate the peak area ratio (Zimeldine peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is commonly used.

-

Determine the concentration of Zimeldine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for Zimeldine quantification.

Principle of Quantification with a Deuterated Internal Standard

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Deuteration: A Technical Guide to Zimeldine-d6 in Serotonin Transporter (SERT) Binding Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the application of Zimeldine-d6, a deuterated analog of the selective serotonin (B10506) reuptake inhibitor (SSRI) Zimeldine, in serotonin transporter (SERT) binding assays. The strategic replacement of hydrogen atoms with deuterium (B1214612) can offer significant advantages in drug discovery and development by modifying the pharmacokinetic profile of a compound. This guide provides an in-depth overview of the underlying principles, detailed experimental protocols, and data presentation for utilizing this compound as a tool in neuropharmacological research.

The Principle of Deuteration: The Kinetic Isotope Effect

The core rationale for employing deuterated compounds lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly.[1] This can lead to a reduction in the rate of metabolism, particularly for compounds where oxidative metabolism is a primary clearance pathway.[2] While this "deuterium switch" can improve a drug's pharmacokinetic properties, it is important to note that it may also lead to metabolic switching, where other parts of the molecule are metabolized more readily.[2]

For Zimeldine, deuteration to this compound is anticipated to enhance its metabolic stability, making it a more robust tool for in vitro and in vivo studies of the serotonin transporter. This increased stability can lead to a longer half-life and potentially more consistent plasma concentrations in pharmacokinetic studies.[3][4]

Quantitative Data: SERT Binding Affinities

The following table summarizes the binding affinities of Zimeldine and its primary metabolite, Norzimeldine, for the serotonin transporter. While specific binding data for this compound is not yet published, the substitution of hydrogen with deuterium is not expected to significantly alter the intrinsic binding affinity (Ki) for the transporter, as this is an equilibrium-based process rather than a reaction involving bond cleavage. However, the in vivo potency may be affected due to altered pharmacokinetics.

| Compound | Target | Assay Type | Radioligand | Preparation | Ki (nM) | Reference |

| Zimeldine | SERT | Inhibition of [3H]paroxetine binding | Rat cerebral cortical membranes | 100 | [5] | |

| Norzimeldine | SERT | Inhibition of [3H]paroxetine binding | Rat cerebral cortical membranes | 19 | [5] |

Experimental Protocols

In Vitro Competitive SERT Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the serotonin transporter using rat brain tissue and [3H]paroxetine as the radioligand.

1. Materials and Reagents:

-

Tissue: Whole rat brains or specific regions rich in SERT, such as the cerebral cortex, hippocampus, or striatum.[6]

-

Radioligand: [3H]paroxetine (specific activity ~20-30 Ci/mmol).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Reference Compound: Non-deuterated Zimeldine or another known SSRI (e.g., fluoxetine, paroxetine).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4).

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well microplates, filter plates (e.g., GF/B or GF/C), scintillation counter.

2. Membrane Preparation:

-

Dissect and homogenize rat brain tissue in 10 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer.

-

Incubate the resuspended membranes at 37°C for 10 minutes to facilitate the dissociation of endogenous serotonin.

-

Centrifuge again at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 100-200 µg per assay tube.

3. Binding Assay:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding: 25 µL of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

-

Competitive Binding: 25 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

-

Add 25 µL of [3H]paroxetine to each well at a final concentration of approximately 0.1 nM.

-

Add 200 µL of the prepared membrane homogenate to each well.

-

Incubate the plate at room temperature (22-25°C) for 60-90 minutes.

-

Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]paroxetine) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of SERT inhibition by this compound.

Caption: Workflow for a competitive SERT binding assay.

Caption: Logical flow of the advantage of deuteration.

Conclusion

This compound represents a valuable research tool for the study of the serotonin transporter. The primary advantage of deuteration lies in the potential for increased metabolic stability due to the kinetic isotope effect. This can lead to a more favorable pharmacokinetic profile, which is beneficial for both in vitro assays involving metabolic enzymes and for in vivo studies. The experimental protocols and data provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations of SERT function and pharmacology. Further studies are warranted to fully characterize the binding kinetics and metabolic profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. salamandra.net [salamandra.net]

- 5. Inhibition of [3H]paroxetine binding by various serotonin uptake inhibitors: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Effects of Zimeldine-d6 on Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Zimeldine and its active metabolite, Norzimelidine, on neurotransmission, with a specific focus on its deuterated analog, Zimeldine-d6. Zimeldine was one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) developed for the treatment of depression.[1][2][3] While Zimeldine itself was withdrawn from the market due to rare but serious side effects, its mechanism of action remains a valuable case study in psychopharmacology.[1][2][3] This document will detail the established pharmacology of Zimeldine, present relevant quantitative data, outline key experimental protocols for studying its effects, and explore the potential implications of deuteration on its pharmacokinetic and pharmacodynamic profile.

Introduction to Zimeldine and the Rationale for Deuteration

Zimelidine is a pyridylallylamine derivative that acts as a potent and selective inhibitor of the serotonin transporter (SERT).[3][4] By blocking the reuptake of serotonin from the synaptic cleft, Zimelidine enhances serotonergic neurotransmission.[1][2][3][4] Its primary active metabolite, Norzimelidine, also contributes significantly to its therapeutic effect.[5]

The process of deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed in drug development to potentially improve the pharmacokinetic properties of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. This can lead to a longer half-life, increased exposure, and potentially a more favorable side-effect profile. While no specific research on this compound is publicly available, this guide will extrapolate the potential effects of deuteration based on established principles.

Mechanism of Action: Selective Serotonin Reuptake Inhibition

The primary mechanism of action of Zimelidine and its active metabolite, Norzimelidine, is the selective inhibition of the serotonin transporter (SERT).[3][4] This action leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing the activation of postsynaptic serotonin receptors. Zimelidine exhibits significantly less affinity for other neurotransmitter transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), as well as for various neurotransmitter receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs).[1][4]

Signaling Pathway of Serotonin Reuptake Inhibition

The following diagram illustrates the signaling pathway affected by Zimelidine.

Quantitative Data on Transporter Affinity and Reuptake Inhibition

The selectivity of Zimelidine and Norzimelidine for the serotonin transporter is a key aspect of their pharmacological profile. The following tables summarize the available quantitative data on their binding affinities (Ki) and inhibitory concentrations (IC50) for the serotonin, norepinephrine, and dopamine transporters.

Table 1: Binding Affinity (Ki) of Zimeldine and Norzimelidine for Monoamine Transporters

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Zimeldine | Data not available | Data not available | Data not available |

| Norzimelidine | Data not available | Data not available | Data not available |

Table 2: Reuptake Inhibition (IC50) of Zimeldine and Norzimelidine for Monoamine Transporters

| Compound | Serotonin Reuptake IC50 (nM) | Norepinephrine Reuptake IC50 (nM) | Dopamine Reuptake IC50 (nM) |

| Zimeldine | 130 | 4300 | >10000 |

| Norzimelidine | 33 | 1200 | >10000 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of compounds like this compound on neurotransmission.

In Vitro Serotonin Reuptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter.

Objective: To determine the IC50 value of this compound for the inhibition of serotonin reuptake.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[³H]-Serotonin (radiolabeled serotonin).

-

This compound and reference compounds (e.g., non-deuterated Zimeldine, other SSRIs).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture: Culture hSERT-HEK293 cells in DMEM supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) in a humidified incubator at 37°C and 5% CO₂.

-

Assay Preparation: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and reference compounds in KRH buffer.

-

Pre-incubation: Wash the cells with KRH buffer and pre-incubate them with the test compounds or vehicle for 15-30 minutes at 37°C.

-

Initiation of Reuptake: Add a mixture of [³H]-Serotonin and unlabeled serotonin to each well to initiate the reuptake reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Termination of Reuptake: Stop the reaction by rapidly washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of [³H]-Serotonin taken up using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Radioligand Binding Assay for Serotonin Transporter

This assay measures the affinity of a compound for the serotonin transporter by competing with a radiolabeled ligand.

Objective: To determine the Ki value of this compound for the serotonin transporter.

Materials:

-

Cell membranes prepared from cells expressing hSERT or from brain tissue.

-

Radioligand specific for SERT (e.g., [³H]-Citalopram).

-

This compound and reference compounds.

-

Assay buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or brain tissue in a suitable buffer and isolate the cell membranes by centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or reference compounds.

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.

Objective: To measure the effect of this compound administration on extracellular serotonin levels in a specific brain region (e.g., hippocampus, prefrontal cortex).

Materials:

-

Laboratory animals (e.g., rats, mice).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound formulation for administration.

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the target brain region.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate.

-

Baseline Collection: Collect baseline dialysate samples to establish basal extracellular serotonin levels.

-

Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection or oral gavage).

-

Post-treatment Collection: Continue to collect dialysate samples at regular intervals.

-

Sample Analysis: Analyze the dialysate samples for serotonin concentration using HPLC.

-

Data Analysis: Express the post-treatment serotonin levels as a percentage of the baseline and analyze the time course of the effect.

Potential Effects of Deuteration on Zimeldine's Profile

As previously mentioned, no direct experimental data on this compound is available. However, based on the principles of deuteration, we can hypothesize potential changes to its pharmacokinetic profile. The primary metabolic pathway of Zimeldine is N-demethylation to Norzimelidine. If the deuterium atoms in this compound are placed at or near the site of N-demethylation, this metabolic step could be slowed down.

Potential Consequences of Deuteration:

-

Increased Half-Life: A slower rate of metabolism would likely lead to a longer plasma half-life for this compound compared to Zimeldine.

-

Increased Exposure (AUC): A longer half-life would result in a greater overall exposure to the drug, as measured by the area under the concentration-time curve (AUC).

-

Altered Metabolite Profile: The ratio of the parent drug (this compound) to its active metabolite (Norzimelidine-d6) could be altered. A slower N-demethylation would lead to a higher proportion of the parent drug.

-

Potentially Modified Efficacy and Safety: Changes in the pharmacokinetic profile could influence the efficacy and safety of the drug. Increased exposure could potentially lead to enhanced therapeutic effects but also a higher risk of dose-dependent side effects.

Conclusion

Zimeldine serves as a foundational example of a selective serotonin reuptake inhibitor. While its clinical use was short-lived, the study of its pharmacological properties continues to be relevant for the development of new CNS drugs. The exploration of a deuterated analog, this compound, highlights a modern strategy in drug development aimed at optimizing pharmacokinetic parameters. Although direct experimental data for this compound is lacking, the principles of deuteration suggest that it could exhibit a modified metabolic profile, potentially leading to a longer half-life and increased systemic exposure. Further research, including synthesis and in vitro and in vivo characterization as outlined in this guide, would be necessary to fully elucidate the effects of this compound on neurotransmission and to determine its potential as a therapeutic agent.

References

- 1. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Zimelidine - Wikipedia [en.wikipedia.org]

- 4. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Zimeldine using Zimeldine-d6 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimeldine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was formerly used as an antidepressant. For pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings, a sensitive and robust analytical method for the quantification of Zimeldine and its active metabolite, Norzimeldine, in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Zimeldine-d6, is crucial for achieving accurate and precise quantification by compensating for variations in sample preparation and instrument response.

These application notes provide a comprehensive protocol for the determination of Zimeldine and Norzimelidine in human plasma using this compound as an internal standard. The method is designed to be robust and suitable for high-throughput analysis in a drug development or clinical research setting.

Principle of the Method

The analytical method involves the extraction of Zimeldine, Norzimelidine, and the internal standard (this compound) from human plasma, followed by separation using reverse-phase liquid chromatography and detection by a tandem mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM) in positive ion mode. The ratio of the peak area of the analyte to that of the internal standard is used to determine the concentration of the analyte in the sample by referencing a calibration curve.

Experimental Protocols

Materials and Reagents

-

Zimeldine hydrochloride (Reference Standard)

-

Norzimelidine (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic acid (LC-MS Grade)

-

Ammonium formate (B1220265) (LC-MS Grade)

-

Ultrapure water

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates.

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A C18 reverse-phase analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zimeldine, Norzimelidine, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Zimeldine and Norzimelidine stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC levels.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward sample preparation technique suitable for high-throughput analysis.

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex mix for 1 minute to precipitate the plasma proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate and inject a portion into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1 minute. |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Zimeldine | 317.1 | 70.1 | 100 | 35 |

| Norzimelidine | 303.1 | 70.1 | 100 | 35 |

| This compound (IS) | 323.1 | 70.1 | 100 | 35 |

Note: The optimal collision energies may vary depending on the mass spectrometer used and should be optimized experimentally.

Data Presentation

The following tables summarize the expected quantitative performance of the method based on typical validation parameters for similar bioanalytical assays.[1][2]

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Zimeldine | 1 - 1000 | Linear (1/x² weighted) | > 0.995 |

| Norzimelidine | 1 - 1000 | Linear (1/x² weighted) | > 0.995 |

Table 2: Precision and Accuracy Data

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Zimeldine | LLOQ | 1 | < 15% | < 15% | ± 20% |

| Low | 3 | < 15% | < 15% | ± 15% | |

| Mid | 100 | < 15% | < 15% | ± 15% | |

| High | 800 | < 15% | < 15% | ± 15% | |

| Norzimelidine | LLOQ | 1 | < 15% | < 15% | ± 20% |

| Low | 3 | < 15% | < 15% | ± 15% | |

| Mid | 100 | < 15% | < 15% | ± 15% | |

| High | 800 | < 15% | < 15% | ± 15% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent deviation from the nominal concentration.

Mandatory Visualizations

Experimental Workflow

Caption: A streamlined workflow for the LC-MS/MS analysis of Zimeldine.

Logical Relationship of Quantitation

Caption: The logical process for calculating analyte concentration.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of Zimeldine and its active metabolite, Norzimelidine, in human plasma. The use of the deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for a variety of applications in drug development and clinical research. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis, which is advantageous in studies with large numbers of samples. This application note serves as a comprehensive guide for researchers and scientists to implement a robust bioanalytical method for Zimeldine.

References

Application Note: Quantitative Analysis of Zimelidine in Human Plasma by LC-MS/MS Using Zimeldine-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zimelidine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was formerly used as an antidepressant. Although withdrawn from the market, its pharmacological profile and metabolism remain of interest in neuroscience and drug development research. Accurate and precise quantification of zimelidine in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of zimelidine in human plasma. The method utilizes a stable isotope-labeled internal standard, Zimeldine-d6, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically identical to zimelidine but has a different mass, is added to the plasma samples. Following sample preparation to remove proteins and other interfering substances, the analyte and the internal standard are separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of zimelidine to that of this compound is used to calculate the concentration of zimelidine in the sample, providing a highly reliable quantification that corrects for variations during the analytical process.

Experimental Protocols

Materials and Reagents

-

Zimelidine hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Purified water (18 MΩ·cm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of zimelidine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the zimelidine stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation: Protein Precipitation

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protein precipitation sample preparation workflow.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Gradient | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500 °C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for Zimelidine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Zimelidine | 317.1 | 58.1 | 150 | 25 |

| This compound | 323.1 | 64.1 | 150 | 25 |

| Note: The specific m/z values and collision energies are illustrative and should be optimized for the specific instrument used. |

Method Validation and Performance